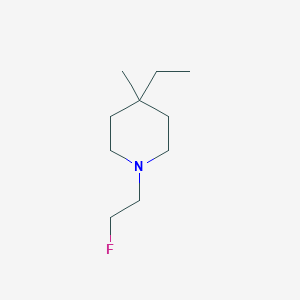![molecular formula C7H11N3S B13159288 3-[(Pyrimidin-2-yl)amino]propane-1-thiol](/img/structure/B13159288.png)
3-[(Pyrimidin-2-yl)amino]propane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Pyrimidin-2-yl)amino]propane-1-thiol is a compound with the molecular formula C7H11N3S and a molecular weight of 169.25 g/mol . This compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The presence of the thiol group (-SH) and the amino group (-NH-) attached to the propane chain makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyrimidin-2-yl)amino]propane-1-thiol typically involves the reaction of pyrimidine derivatives with appropriate thiol and amine reagents. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with 3-aminopropane-1-thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-[(Pyrimidin-2-yl)amino]propane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines or thiols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
3-[(Pyrimidin-2-yl)amino]propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(Pyrimidin-2-yl)amino]propane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The pyrimidine ring can interact with nucleic acids or enzymes, influencing various biological processes .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another pyrimidine derivative with similar structural features.
3-(Pyridin-2-yl)propan-1-ol: Contains a pyridine ring and a hydroxyl group, similar to the thiol group in 3-[(Pyrimidin-2-yl)amino]propane-1-thiol.
Uniqueness
This compound is unique due to the presence of both the thiol and amino groups, which provide it with distinct reactivity and potential biological activities.
特性
分子式 |
C7H11N3S |
|---|---|
分子量 |
169.25 g/mol |
IUPAC名 |
3-(pyrimidin-2-ylamino)propane-1-thiol |
InChI |
InChI=1S/C7H11N3S/c11-6-2-5-10-7-8-3-1-4-9-7/h1,3-4,11H,2,5-6H2,(H,8,9,10) |
InChIキー |
ZHKFYGOHFHQWSI-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)NCCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


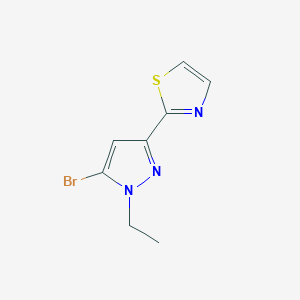
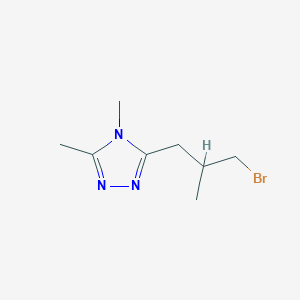
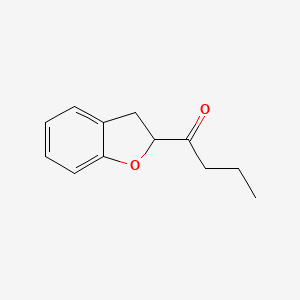
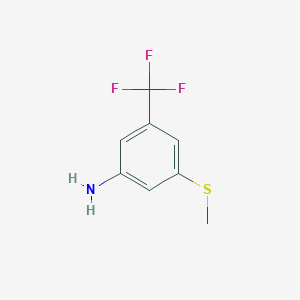
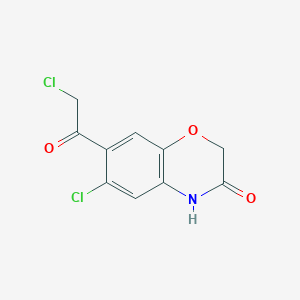
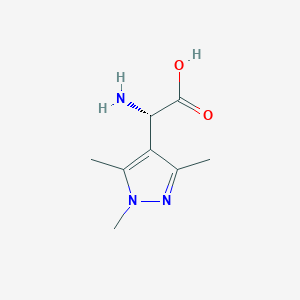
![5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13159247.png)
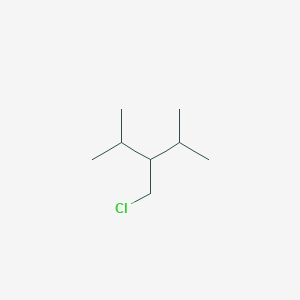
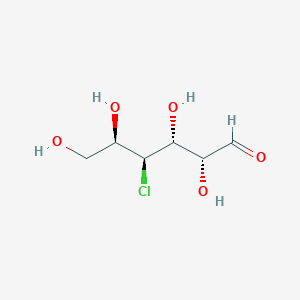
![5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13159258.png)
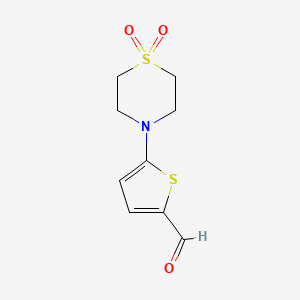
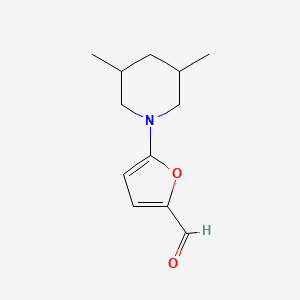
![2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13159279.png)
